(2R,3S,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyldihydrogenphosphate,sodiumsalthydrate(1:x:y)
CAS No.:
Cat. No.: VC16694947
Molecular Formula: C17H23N4NaO10P
Molecular Weight: 497.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23N4NaO10P |
|---|---|
| Molecular Weight | 497.3 g/mol |
| Standard InChI | InChI=1S/C17H21N4O9P.Na.H2O/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);;1H2/t11-,12+,14-;;/m0../s1 |
| Standard InChI Key | OMJLTNRZAULTMR-APQIITSESA-N |
| Isomeric SMILES | CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O.O.[Na] |
| Canonical SMILES | CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O.O.[Na] |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a benzo[g]pteridine core substituted with 7,8-dimethyl groups and a trihydroxypentyl side chain terminating in a dihydrogen phosphate group. The sodium salt hydrate form (C₁₇H₂₃N₄NaO₁₀P; MW 497.3 g/mol) enhances aqueous solubility through ionic interactions and hydrogen bonding . Stereochemical specificity at the 2R,3S,4S positions ensures proper binding to flavoproteins and riboswitches .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Synthetic Route
The synthesis involves sequential steps:
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Core Formation: Condensation of lumichrome with ribitol derivatives yields the benzo[g]pteridine scaffold.
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Phosphorylation: The 5'-hydroxyl group of the ribityl chain is phosphorylated using POCl₃ or H₃PO₄ under controlled pH.
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Salt Formation: Neutralization with NaOH converts the dihydrogen phosphate to a sodium salt, followed by hydrate crystallization.
Critical challenges include maintaining stereochemical purity during phosphorylation and preventing hydrolysis of the labile N10-C1ʹ bond under acidic conditions .
Biological Functions and Mechanisms
Enzymatic Cofactor Roles
FMN serves as a prosthetic group for flavoproteins catalyzing single- or double-electron transfers, including:
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NADH dehydrogenase: Mediates electron transfer from NADH to ubiquinone in mitochondrial Complex I .
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Flavodoxins: Participates in photosynthetic electron transport chains .
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Bacterial reductases: Enables extracellular electron transfer to Fe(III) oxides in Shewanella spp. via outer-membrane cytochromes .
Riboswitch Interactions
FMN binds the RFN element in bacterial mRNA, regulating genes involved in riboflavin biosynthesis through conformational changes . Recent studies show macromolecular crowding shifts the binding mechanism from conformational selection to induced fit .
Technological Applications
Redox Flow Batteries
Orita et al. (2016) demonstrated FMN-Na’s utility in aqueous organic redox flow batteries:
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Electrolyte Composition: 0.1 M FMN-Na with 0.5 M nicotinamide (solubilizer) in 1 M NaOH .
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Performance: 99% capacity retention over 100 cycles when paired with ferrocyanide, attributed to resonance stabilization of oxidized/reduced states .
Table 2: Comparative Redox Performance
| Parameter | FMN-Na/Fe(CN)₆³⁻ | All-Vanadium Systems |
|---|---|---|
| Energy Density (Wh/L) | 12.7 | 25–35 |
| Cycle Stability | >100 cycles | >10,000 cycles |
| Cost ($/kWh) | ~50 | ~150 |
Environmental Bioremediation
FMN enhances microbial reduction rates of Fe(III) oxides:
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